molecular formula C43H51N3O7Si B14097185 N4-Benzyl-3'-O-t-butyldiMethylsilyl-5'-O-(4,4'-diMethoxytrityl)cytidine

N4-Benzyl-3'-O-t-butyldiMethylsilyl-5'-O-(4,4'-diMethoxytrityl)cytidine

Cat. No.: B14097185
M. Wt: 750.0 g/mol
InChI Key: BMGDHPHQWLRISW-BAYOHDFESA-N
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Description

N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine is a complex chemical compound featuring benzyl, t-butyldimethylsilyl, and dimethoxytrityl groups attached to a cytidine molecule. This compound is often used in the field of nucleoside chemistry and has applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine typically involves multiple steps of organic synthesis The process begins with the protection of the hydroxyl groups of cytidine using t-butyldimethylsilyl chlorideThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out in solvents such as methanol, ethanol, or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of modified nucleosides .

Scientific Research Applications

N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The benzyl and dimethoxytrityl groups provide steric hindrance, affecting the compound’s interaction with enzymes and other molecular targets. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine is unique due to its specific combination of protective groups, which makes it particularly useful in nucleoside chemistry. The presence of the t-butyldimethylsilyl and dimethoxytrityl groups provides enhanced stability and selectivity in various chemical reactions .

Properties

Molecular Formula

C43H51N3O7Si

Molecular Weight

750.0 g/mol

IUPAC Name

4-(benzylamino)-1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C43H51N3O7Si/c1-42(2,3)54(6,7)53-39-36(52-40(38(39)47)46-27-26-37(45-41(46)48)44-28-30-14-10-8-11-15-30)29-51-43(31-16-12-9-13-17-31,32-18-22-34(49-4)23-19-32)33-20-24-35(50-5)25-21-33/h8-27,36,38-40,47H,28-29H2,1-7H3,(H,44,45,48)/t36-,38-,39-,40-/m1/s1

InChI Key

BMGDHPHQWLRISW-BAYOHDFESA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=CC(=NC2=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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